4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile
Overview
Description
an impurity of Letrozole
Mechanism of Action
Target of Action
The compound 4-((4-Bromophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzonitrile is primarily used as an intermediate in the synthesis of Letrozole , an antineoplastic agent. Letrozole is known to target the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
While the exact mode of action of this compound is not explicitly mentioned in the search results, it can be inferred from its use in the synthesis of Letrozole. Letrozole inhibits the aromatase enzyme, thereby reducing the production of estrogen. This is particularly useful in the treatment of certain types of breast cancer that grow in response to estrogen .
Biochemical Pathways
The compound likely affects the biochemical pathway involving the aromatase enzyme and the production of estrogen. By inhibiting the aromatase enzyme, it reduces the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by estrogen, including the growth of certain types of breast cancer cells .
Pharmacokinetics
As an intermediate in the synthesis of letrozole, its pharmacokinetic properties may be similar to those of letrozole once it has been metabolized into its active form .
Result of Action
The primary result of the action of this compound, through its metabolite Letrozole, is the reduction of estrogen levels in the body. This can lead to the inhibition of the growth of estrogen-responsive breast cancer cells . Some 1,2,4-triazole hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Action Environment
The action of this compound, like many pharmaceuticals, can be influenced by various environmental factors. These can include the pH and composition of the bodily fluids it is dissolved in, the presence of other drugs or substances, and individual patient factors such as age, sex, and overall health status . .
Properties
IUPAC Name |
4-[(4-bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4/c17-15-7-5-14(6-8-15)16(21-11-19-10-20-21)13-3-1-12(9-18)2-4-13/h1-8,10-11,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDETYXLLKSEYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)Br)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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